molecular formula C12H13FO4 B11867384 Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

Cat. No.: B11867384
M. Wt: 240.23 g/mol
InChI Key: NNVWTQANJMZDKA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate exerts its effects involves interactions with various molecular targets. The 1,3-dioxolane ring and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with similar structural features but lacking the ester and fluorine groups.

    Ethyl 4-fluorobenzoate: Similar but without the 1,3-dioxolane ring.

    Ethyl 3-(1,3-dioxolan-2-yl)benzoate: Lacks the fluorine atom.

Uniqueness

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is unique due to the combination of the 1,3-dioxolane ring, fluorine atom, and ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

InChI

InChI=1S/C12H13FO4/c1-2-15-11(14)8-3-4-10(13)9(7-8)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

NNVWTQANJMZDKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C2OCCO2

Origin of Product

United States

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